(2-Sec-butoxyphenyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Sec-butoxyphenyl)amine typically involves the reaction of 2-nitroaniline with 1-methylpropyl alcohol under acidic conditions to form the corresponding nitro compound, which is then reduced to the amine. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
(2-Sec-butoxyphenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Sec-butoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzenamine (Aniline): The parent compound with a simple amine group attached to the benzene ring.
2-Methoxybenzenamine: A derivative with a methoxy group at the second position.
2-Ethoxybenzenamine: A derivative with an ethoxy group at the second position.
Comparison: (2-Sec-butoxyphenyl)amine is unique due to the presence of the 1-methylpropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for specific applications.
Properties
IUPAC Name |
2-butan-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZXAYXEUNBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563756 |
Source
|
Record name | 2-[(Butan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-53-6 |
Source
|
Record name | 2-[(Butan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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